5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate
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Overview
Description
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate is a chemical compound characterized by the presence of a pyrrolidine ring and a fluorophenyl groupThe pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to develop biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the reaction with a fluorophenyl isocyanate to introduce the carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity for certain targets, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ibuzatrelvir: An experimental antiviral drug with a similar pyrrolidine structure.
Nirmatrelvir: Another antiviral compound with structural similarities.
Uniqueness
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate is unique due to the specific combination of the pyrrolidine ring and the fluorophenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
88036-84-4 |
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Molecular Formula |
C11H11FN2O3 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H11FN2O3/c12-7-2-1-3-8(4-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
OXDXMEOFAPTHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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